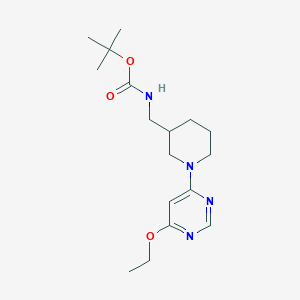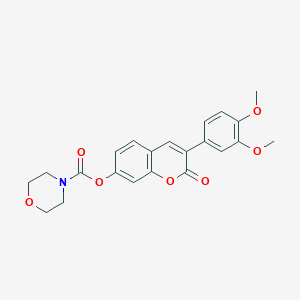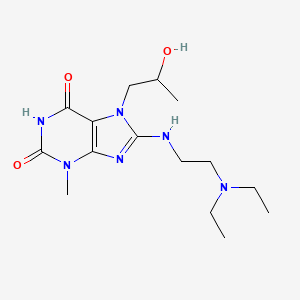![molecular formula C15H13N5O2 B2975661 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide CAS No. 2034416-54-9](/img/structure/B2975661.png)
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide” is a complex organic compound that contains a 1,2,3-triazine ring, which is a six-membered heterocyclic ring with three nitrogen atoms . It is related to the class of compounds known as oxazines, which have been extensively used in various fields due to their broad applicability .
Synthesis Analysis
The synthesis of such compounds often involves the use of catalysts. For instance, gold(I)-catalyzed cycloisomerization has been applied to the synthesis of substituted 4H-benzo[d][1,3]-oxazines starting from N-(2-alkynyl)aryl benzamides . The chemoselective oxygen cyclization via the 6-exo-dig pathway yielded the observed heterocycles in modest to good chemical yields under very mild reaction conditions .Molecular Structure Analysis
The molecular structure of “N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide” is characterized by a 1,2,3-triazine ring and a picolinamide group . The 1,2,3-triazine ring is a six-membered heterocyclic ring with three nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving “N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide” can be influenced by various factors. For instance, the introduction of explosophoric groups such as –NO2, –NHNO2, –ONO2, –N3, and –NH2 can modify the energetic properties of the entire molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide” can be influenced by its molecular structure and the presence of various functional groups. For instance, compounds derived from [1,2,4]triazolo[1,5-a][1,3,5]triazine and azo-bridged fused backbone by introducing the –NO2, –NHNO2, –ONO2, –N3, and –NH2 explosophoric groups exhibit positive energy content and densities .Aplicaciones Científicas De Investigación
Anti-Alzheimer Agents
Compounds derived from 4-oxobenzo[d][1,2,3]triazin, such as N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide, have been studied for their potential as anti-Alzheimer agents . These compounds have shown promising results as cholinesterase inhibitors, which are crucial in the management of Alzheimer’s disease. They exhibit excellent inhibition against butyrylcholinesterase (BuChE) and moderate inhibitory activity toward acetylcholinesterase (AChE), compared to standard inhibitors like donepezil .
Neuroprotective Activity
Some derivatives have demonstrated significant neuroprotective activity against oxidative stress induced by H2O2 in PC12 cells. This suggests a potential application in protecting neurons from oxidative damage, which is a common pathological feature in various neurodegenerative diseases .
Molecular Modeling and Dynamics
The molecular structure of these compounds allows for molecular modeling and dynamics studies. These studies help in understanding the interaction of the compounds with the active sites of enzymes, providing insights into their mechanism of action and aiding in the design of more effective drugs .
Synthesis of Isothiazoles
The core structure of these compounds is useful in the synthesis of isothiazoles , which are important sulfur heterocycles widely utilized in medicinal chemistry. The unique properties of the electronegative heteroatoms in these compounds make them valuable for various organic synthesis applications .
Insecticidal Applications
Research has indicated potential insecticidal applications for these compounds. They could be used in the development of pesticides, particularly for the control of scale insects on crops like kiwifruit, which is significant for agricultural pest management .
Cholinesterase Inhibition Kinetics
The kinetics of cholinesterase inhibition by these compounds is an important area of study. Understanding the inhibition mode, whether competitive, non-competitive, or mixed-type, can inform the development of more targeted and effective cholinesterase inhibitors for therapeutic use .
Mecanismo De Acción
Target of Action
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body.
Mode of Action
The compound interacts with its targets, AChE and BuChE, by inhibiting their activity . For instance, one of the derivatives of this compound exhibited about 49-fold higher inhibitory activity than donepezil, a standard cholinesterase inhibitor . This compound inhibited BuChE via a mixed-type inhibition mode , demonstrating that it can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .
Biochemical Pathways
By inhibiting AChE and BuChE, N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide affects the cholinergic pathway. This results in an increase in the concentration of acetylcholine in the brain, enhancing cholinergic transmission. This is particularly relevant in conditions like Alzheimer’s disease, where there is a marked decrease in acetylcholine levels .
Result of Action
The primary result of the action of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide is the inhibition of AChE and BuChE, leading to increased levels of acetylcholine. This can help improve cognitive function and memory in conditions like Alzheimer’s disease .
Propiedades
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c21-14(13-7-3-4-8-16-13)17-9-10-20-15(22)11-5-1-2-6-12(11)18-19-20/h1-8H,9-10H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYAFKJXZFBNKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-2-{[(2,6-dichlorophenyl)methoxy]amino}-5-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2975581.png)
![2-(N-Methylisoquinoline-5-sulfonamido)-N-[4-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B2975583.png)





![3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2975592.png)



![5-cyclopropyl-2-(4-(3-(3-methoxyphenyl)propanoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2975600.png)